Fenofibric acid ethyl ester

概要

説明

準備方法

The synthesis of Fenofibric acid ethyl ester involves several steps. One common method includes the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture under an inert atmosphere to ensure complete conversion to the ester . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Fenofibric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Clinical Applications

Fenofibric acid ethyl ester is predominantly used in treating hyperlipidemia and mixed dyslipidemia. Its efficacy in lowering lipid levels has been well-documented.

- Lipid Regulation : this compound acts as a peroxisome proliferator-activated receptor alpha agonist, leading to significant reductions in total cholesterol, low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B. It also helps increase high-density lipoprotein cholesterol (HDL-C) levels .

- Dosage and Efficacy : Clinical studies indicate that a dosage of approximately 300 to 400 mg per day can result in a 20-25% reduction in total cholesterol and a 40-50% reduction in triglycerides .

Table 1: Summary of Clinical Efficacy

| Parameter | Reduction (%) | Increase (%) |

|---|---|---|

| Total Cholesterol | 20-25 | - |

| LDL Cholesterol | Significant reduction | - |

| Triglycerides | 40-50 | - |

| HDL Cholesterol | - | Significant increase |

Pharmaceutical Development

This compound is crucial in the development of various pharmaceutical formulations aimed at improving bioavailability and therapeutic outcomes.

- Formulation Innovations : Research has focused on creating micronized and nanoparticle formulations to enhance solubility and absorption, given that fenofibrate is poorly soluble in water .

- Comparative Studies : Studies have compared different formulations of fenofibrate, highlighting significant differences in bioavailability and efficacy based on formulation type. For instance, newer hydrophilic formulations allow for administration without regard to meals, improving patient compliance .

Table 2: Comparative Formulations

| Formulation Type | Bioavailability | Meal Dependency |

|---|---|---|

| Conventional | Low | Required |

| Micronized | Moderate | Often required |

| Hydrophilic Choline Salt | High | Not required |

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying lipid metabolism and cardiovascular health.

- Mechanistic Studies : Research has shown that fenofibric acid inhibits cholesterol synthesis and esterification processes in the liver, which are critical pathways in lipid metabolism .

- Case Studies : A case series involving patients switched from fenofibrate to other lipid-lowering agents demonstrated improved lipid profiles, indicating fenofibric acid's role in therapeutic strategies for managing dyslipidemia .

作用機序

The mechanism of action of Fenofibric acid ethyl ester is closely related to its parent compound, fenofibrate. Fenofibrate is a hypolipidemic drug that is metabolized into fenofibric acid in the body . Fenofibric acid activates peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism . This leads to increased oxidation of fatty acids, reduced triglyceride levels, and improved cholesterol profiles .

類似化合物との比較

Fenofibric acid ethyl ester is similar to other compounds in the fenofibrate family, such as:

Fenofibric acid: The active metabolite of fenofibrate, which has similar lipid-lowering effects.

Bezafibrate: Another fibrate drug used to lower lipid levels, but with a different chemical structure.

Clofibrate: An older fibrate drug with similar lipid-lowering properties but different pharmacokinetics.

The uniqueness of this compound lies in its specific structure, which makes it a valuable reference standard for fenofibrate-related research and quality control .

生物活性

Fenofibric acid ethyl ester is a pharmacologically active metabolite derived from fenofibrate, which is primarily used to manage dyslipidemia. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and potential toxicities.

Fenofibric acid acts primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several metabolic changes:

- Increased Lipolysis : Fenofibric acid enhances the breakdown of lipids by activating lipoprotein lipase and reducing apoprotein C-III levels, which collectively contribute to lower triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels in the plasma .

- Gene Regulation : The compound increases the transcription of genes involved in lipid metabolism, particularly the ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol efflux from cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following oral administration, fenofibric acid reaches peak plasma concentrations (C_max) within 4 to 6 hours, with a half-life ranging from 19 to 27 hours .

- Distribution : The volume of distribution is reported to be approximately 0.89 L/kg, indicating extensive distribution in body tissues .

- Metabolism : Fenofibric acid is primarily metabolized in the liver via hydrolysis and subsequent glucuronidation. The major metabolic pathway involves carboxylesterase 1 converting fenofibrate into fenofibric acid, which is then further processed by UGT1A9 .

- Elimination : The elimination route predominantly involves renal excretion of metabolites .

Therapeutic Effects

This compound has demonstrated significant efficacy in managing lipid profiles:

- Lipid Modulation : Clinical studies indicate that fenofibric acid can reduce total cholesterol levels by approximately 20-25% and triglyceride levels by 40-50% when administered at doses of 300 to 400 mg per day .

- Improvement of HDL Levels : It also increases HDL cholesterol and apolipoproteins A-I and A-II, contributing to cardiovascular risk reduction .

Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of fenofibric acid:

-

Clinical Study on Dyslipidemia :

- A study involving patients with mixed dyslipidemia showed that fenofibric acid therapy led to significant reductions in serum triglycerides and increases in HDL cholesterol over a treatment period of three months .

- Monitoring kidney function revealed a moderate increase in serum creatinine levels; however, these changes were partially reversible after long-term treatment .

-

In Vitro Studies :

- Research conducted on kidney (NRK52E) and skeletal muscle (L6) cell lines indicated that fenofibric acid exhibited cytotoxic effects correlated with oxidative stress due to reactive oxygen species (ROS) accumulation. The study suggested that while therapeutic doses are generally safe, higher doses could lead to toxicity in these cell lines .

- Synthesis of Ester Derivatives :

Toxicity and Safety Profile

Despite its therapeutic benefits, this compound has been associated with certain adverse effects:

- Renal Toxicity : Increased serum creatinine levels have been observed during treatment, indicating potential nephrotoxicity. Monitoring renal function is recommended for patients on long-term therapy .

- Hepatic Effects : Liver function tests may show alterations; however, these effects are often reversible upon discontinuation or dose adjustment .

特性

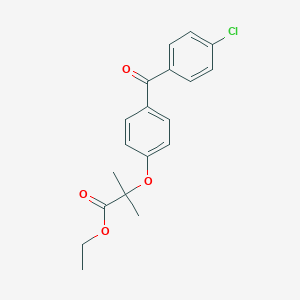

IUPAC Name |

ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAROHEJQMZXNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962166 | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-08-9 | |

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A1: The abstract states that the dihedral angle between the mean planes of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is 126.8° []. This indicates a non-planar conformation where the two benzene rings are significantly twisted relative to each other.

Q2: What types of intermolecular interactions are present in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

A2: The abstract mentions the presence of weak C—H⋯O interactions in the crystal structure of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate []. These interactions likely contribute to the overall packing arrangement of the molecules within the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。